2,2-dimethyl-1,3-diphenylpropane-1,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
41169-42-0 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-17(2,15(18)13-9-5-3-6-10-13)16(19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
ZCQWHDYGRXASIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 2,2 Dimethyl 1,3 Diphenylpropane 1,3 Dione
Classical and Established Synthetic Routes to 1,3-Diketones, with Specific Reference to Sterically Hindered Analogues of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione
The traditional methods for synthesizing 1,3-diketones have been refined over many years and remain fundamental to the field. These approaches often involve condensation and acylation reactions, which have been adapted to accommodate the challenges posed by sterically hindered substrates.
Condensation Reactions in the Formation of 1,3-Diketones
The Claisen condensation is a classical and widely utilized method for the formation of C-C bonds and the synthesis of β-dicarbonyl compounds. nih.gov This reaction typically involves the base-mediated condensation of an ester with a ketone, or the self-condensation of two ester molecules. nih.govfiveable.me The presence of two carbonyl groups in a 1,3-diketone enhances the acidity of the α-hydrogens, facilitating the formation of a stabilized enolate ion which is a key intermediate in these reactions. fiveable.me
For the synthesis of sterically hindered 1,3-diketones, modifications to the classical Claisen condensation are often necessary. For instance, the use of strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) is common to promote the enolization of the ketone. prepchem.comresearchgate.net A general representation of the Claisen condensation for the synthesis of 1,3-diphenyl-1,3-propanedione, a related compound, involves the reaction of acetophenone (B1666503) with ethyl benzoate (B1203000) in the presence of a strong base. prepchem.com
However, the synthesis of highly substituted diketones like this compound via a direct Claisen-type condensation presents significant steric challenges. The bulky gem-dimethyl group hinders the approach of the acylating agent to the α-carbon.
Acylation Strategies for Synthesis of Substituted 1,3-Diketones
Acylation of pre-formed enolates or ketone precursors is another cornerstone in the synthesis of 1,3-diketones. This method offers greater control over the regioselectivity of the reaction, which is particularly important for unsymmetrical and sterically hindered ketones. beilstein-journals.org A variety of acylating agents can be employed, including acyl chlorides, acid anhydrides, and N-acylbenzotriazoles. beilstein-journals.orgorganic-chemistry.org
"Soft" enolization techniques have been developed to overcome the limitations of using strong bases, which can be incompatible with sensitive functional groups. nih.gov These methods often employ a Lewis acid, such as magnesium bromide diethyl etherate (MgBr₂·OEt₂), in combination with a non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt) to facilitate the acylation under milder conditions. organic-chemistry.orgresearchgate.net This approach has proven effective for the synthesis of sterically hindered 1,3-diketones. nih.gov For example, ketones can be acylated with acyl chlorides in the presence of MgBr₂·OEt₂ and i-Pr₂NEt without the need for prior enolate formation. organic-chemistry.org
A specific example of acylation involves the reaction of a ketone with an N-acylbenzotriazole, which serves as an efficient C-acylation reagent for the regioselective conversion of ketone enolates into β-diketones. organic-chemistry.org
| Reactants | Reagents | Product | Reference |
| Ketone, Tertiary Amide | LiHMDS | 1,3-Diketone | organic-chemistry.org |
| Ketone, N-Acylbenzotriazole | Enolate formation | β-Diketone | organic-chemistry.org |
| Ketone, Acyl Chloride | MgBr₂·OEt₂, i-Pr₂NEt | 1,3-Diketone | organic-chemistry.org |
Advanced and Sustainable Synthetic Approaches for this compound
In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in organic chemistry. This has led to the emergence of catalytic and green chemistry approaches for the synthesis of 1,3-diketones.
Catalytic Methods for Enhanced Synthesis of 1,3-Diketones
Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. Various transition metal catalysts have been employed for the synthesis of 1,3-diketones. For instance, gold(I)-catalyzed regioselective hydration of ynones provides a facile and efficient route to 1,3-diketones at room temperature. rsc.org This method utilizes a simple catalytic system of PPh₃AuCl and AgOTf. rsc.org
Another approach involves the rhodium-catalyzed acylation of α,β-unsaturated ketones with acid chlorides and diethylzinc (B1219324) (Et₂Zn). organic-chemistry.org Cobalt(I) catalysts have also been shown to be effective in the regio- and enantioselective hydroacylation of 1,3-dienes, providing a pathway to chiral ketones that can serve as precursors to more complex molecules. nih.gov
Green Chemistry Principles in the Preparation of this compound Analogues
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. carlroth.comnih.gov These principles include the use of renewable feedstocks, safer solvents, and catalytic reagents, as well as designing energy-efficient processes. carlroth.comnih.gov
In the context of 1,3-diketone synthesis, green approaches can involve the use of water as a solvent, catalyst-free reaction conditions, and microwave irradiation to accelerate reactions. frontiersin.orgnih.gov For example, multicomponent reactions (MCRs) are considered a green strategy as they generate diverse molecular scaffolds with less synthetic effort and under safer conditions. researchgate.net The use of alternative, less hazardous solvents like 2-methyltetrahydrofuran (B130290) or propylene (B89431) carbonate is also a key aspect of greening the synthesis of 1,3-diketone analogues. carlroth.com One-pot syntheses, which reduce the need for intermediate purification steps, also align with the principles of green chemistry by minimizing waste and improving efficiency. nih.gov
The 12 Principles of Green Chemistry: carlroth.comnih.gov
Prevent waste
Maximize atom economy
Design less hazardous chemical syntheses
Design safer chemicals and products
Use safer solvents and reaction conditions
Increase energy efficiency
Use renewable feedstocks
Avoid chemical derivatives
Use catalysts, not stoichiometric reagents
Design for degradation
Analyze in real time to prevent pollution
Minimize the potential for accidents
Regioselectivity and Reaction Optimization in the Synthesis of this compound Precursors
Controlling regioselectivity is a critical aspect of synthesizing unsymmetrical or substituted 1,3-diketones. The choice of base, solvent, and acylating agent can significantly influence which α-carbon of a ketone is acylated. beilstein-journals.org For instance, the use of bulky bases can favor the deprotonation of the less sterically hindered α-proton, leading to a specific regioisomer.
Reaction optimization is crucial for maximizing the yield and purity of the desired product. This can involve systematically varying parameters such as temperature, reaction time, and the stoichiometry of the reactants. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently optimize reaction conditions. mdpi.com For example, in the Nazarov cyclization of a related divinyl ketone, a DoE approach was used to elucidate the effects of temperature, time, and substrate concentration, leading to significantly improved conversion and selectivity. mdpi.com
In the synthesis of precursors for this compound, careful control over the reaction conditions is necessary to achieve the desired regioselectivity, especially when introducing the gem-dimethyl group. The choice of starting materials and the synthetic strategy will dictate the specific challenges in controlling the regiochemical outcome.
Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethyl 1,3 Diphenylpropane 1,3 Dione
Keto-Enol Tautomerism in 2,2-dimethyl-1,3-diphenylpropane-1,3-dione and Related β-Diketones
The phenomenon of keto-enol tautomerism is a fundamental aspect of the chemistry of β-dicarbonyl compounds. libretexts.orgmasterorganicchemistry.com This equilibrium involves the interconversion of two constitutional isomers: the keto form, containing two carbonyl groups, and the enol form, characterized by a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.comyoutube.com The position of this equilibrium is sensitive to a variety of factors, including the substitution pattern of the dicarbonyl compound, the solvent, and the temperature. bohrium.comacs.orgrsc.org
The tautomeric equilibrium in β-diketones is significantly influenced by both steric and electronic effects of the substituents. rsc.orgrsc.org In the case of this compound, the presence of two methyl groups at the α-carbon (the carbon between the two carbonyl groups) introduces significant steric hindrance. rsc.org This steric bulk destabilizes the planar enol form, thereby shifting the equilibrium towards the diketo tautomer. rsc.orgmdpi.com Generally, β-diketones with alkyl substituents at the 2-position tend to favor the β-diketo form. rsc.org
Electronic effects also play a crucial role in determining the position of the keto-enol equilibrium. bohrium.comresearchgate.net Electron-withdrawing groups attached to the carbonyl carbons can stabilize the enolate anion, which is an intermediate in the tautomerization process, thereby favoring the enol form. Conversely, electron-donating groups can destabilize the enolate and shift the equilibrium towards the keto form. In this compound, the phenyl groups can exert both inductive and resonance effects, influencing the electron density at the carbonyl carbons and consequently the tautomeric balance. bohrium.com
The interplay of these steric and electronic factors is complex. For many β-diketones, the enol form is generally more stable due to the formation of a conjugated system and an intramolecular hydrogen bond. bohrium.com However, the significant steric strain imposed by the gem-dimethyl group in this compound is a dominant factor that favors the diketo form. rsc.org
Table 1: Factors Influencing Keto-Enol Equilibrium in β-Diketones
| Factor | Influence on Equilibrium | General Trend |
| Steric Hindrance at α-carbon | Destabilizes the planar enol form. | Larger substituents favor the keto form. rsc.orgmdpi.com |
| Electron-withdrawing groups | Stabilize the enolate intermediate. | Favor the enol form. nih.gov |
| Electron-donating groups | Destabilize the enolate intermediate. | Favor the keto form. |
| Conjugation | Stabilizes the enol form. | Extended conjugation favors the enol form. nih.govlibretexts.org |
| Solvent Polarity | Polar solvents can stabilize the more polar keto form. | Increasing solvent polarity can favor the keto form. rsc.org |
| Temperature | Can disrupt intramolecular hydrogen bonding in the enol. | Increasing temperature can favor the keto form. bohrium.com |
However, for this compound, the steric hindrance caused by the two methyl groups at the α-position prevents the molecule from adopting the planar conformation necessary for the formation of this stabilizing intramolecular hydrogen bond in the enol form. rsc.org This lack of stabilization is a primary reason why this compound exists predominantly in the diketo form. rsc.org The energy gained from forming the intramolecular hydrogen bond is not sufficient to overcome the steric repulsion between the substituents. rsc.org
Nucleophilic and Electrophilic Transformations of this compound
The reactivity of this compound is characterized by transformations at its carbonyl centers and aromatic moieties.
The carbonyl carbons in this compound are electrophilic centers and are susceptible to attack by nucleophiles. However, the steric bulk of the adjacent gem-dimethyl group and the phenyl groups can hinder the approach of nucleophiles. Reactions at the carbonyl groups can lead to a variety of products. For instance, reduction of the dione (B5365651) can yield the corresponding diol, 2,2-dimethyl-1,3-diphenylpropane-1,3-diol. researchgate.net
The absence of α-hydrogens in this compound means that it cannot form an enolate in the traditional sense, which limits its reactivity in certain base-catalyzed reactions that require enolate intermediates. libretexts.org However, reactions involving nucleophilic addition to the carbonyl groups are still possible. For example, it can react with organometallic reagents. It has been shown that the reaction of isobutyrophenone (B147066) with excess benzaldehyde (B42025) in the presence of sodium tert-butoxide can lead to the formation of anti-1,3-dibenzoyloxy-2,2-dimethyl-1,3-diphenylpropane through a sequence of aldol (B89426) and Tishchenko reactions. researchgate.net
The carbonyl groups can also undergo reactions with other nucleophiles. For example, the reaction of β-diketones with diamines can lead to the formation of diazepine (B8756704) derivatives. rsc.org The protection of carbonyl groups as dithianes or dithiolanes is a common strategy in organic synthesis, and this can be achieved by reacting the dicarbonyl compound with 1,3-propanedithiol (B87085) or 1,2-ethanedithiol (B43112) in the presence of an acid catalyst. organic-chemistry.org
The two phenyl groups in this compound are aromatic moieties that can undergo electrophilic substitution reactions. The carbonyl groups are deactivating and meta-directing, which means that electrophilic attack will preferentially occur at the meta-positions of the phenyl rings. However, the steric hindrance from the rest of the molecule might influence the regioselectivity of these reactions.
Functionalization of the aromatic rings can be a way to modify the properties of the molecule. For example, introducing substituents on the phenyl rings could alter the electronic properties and, to a lesser extent, the steric environment around the dicarbonyl core. This could have implications for its reactivity and potential applications. Studies on related compounds have shown that appended aromatic moieties can influence biological activity. nih.gov The presence of an o-hydroxyl group on an aromatic ketone can facilitate the formation of an enolate through intramolecular hydrogen bonding, enhancing its reactivity in certain catalytic reactions. nih.gov
Photochemical and Redox Behavior of this compound
The photochemical and redox properties of this compound are of interest due to the presence of two carbonyl groups and two phenyl rings, which are chromophores that can absorb UV light. The photochemical behavior of β-diketones can involve various processes, including Norrish type I and type II reactions, as well as photoenolization.
Given the absence of γ-hydrogens, Norrish type II reactions are not possible for this compound. However, Norrish type I cleavage, involving the homolytic cleavage of the bond between the carbonyl group and the α-carbon, could potentially occur upon UV irradiation. This would lead to the formation of radical intermediates.
The redox behavior of this compound would involve the reduction of the carbonyl groups to alcohols or the oxidation of the molecule. The reduction potential of the carbonyl groups will be influenced by the electronic effects of the phenyl substituents. Electrochemical studies could provide insights into the ease of reduction and oxidation of this compound. While specific studies on the photochemical and redox behavior of this compound are not extensively detailed in the provided search results, the general principles of β-diketone photochemistry and electrochemistry would apply.
Elucidation of Reaction Mechanisms and Identification of Transient Intermediates Involving this compound via Advanced Spectroscopic and Kinetic Studies
The direct elucidation of reaction mechanisms and the in-situ detection of transient intermediates for this compound are not extensively documented in the reviewed literature. However, detailed mechanistic investigations of structurally similar 1,3-dicarbonyl compounds, particularly 1,3-diphenylpropane-1,3-dione (B8210364) and its diazo derivative, have been conducted using advanced spectroscopic and kinetic techniques. These studies, primarily employing pulse radiolysis and laser flash photolysis, provide significant insights into the probable reactive intermediates and reaction pathways that this compound could undergo. The presence of the gem-dimethyl group in the target compound is expected to influence the stability and reactivity of these intermediates but not fundamentally alter the types of reactions observed in its non-methylated analog.
Insights from Pulse Radiolysis Studies on 1,3-diphenylpropane-1,3-dione
Pulse radiolysis has been a key technique for studying the one-electron oxidation of 1,3-diphenylpropane-1,3-dione, a close structural analog of this compound. ias.ac.in These studies generate specific radical species in solution, and their reactions with the substrate are monitored in real-time using transient absorption spectroscopy. This allows for the characterization of the resulting transient species and the determination of reaction rate constants.
In these experiments, the hydroxyl radical (•OH) is a primary oxidant. The reaction of •OH with 1,3-diphenylpropane-1,3-dione leads to the formation of a transient species exhibiting an absorption maximum around 360 nm. This transient is assigned to the one-electron oxidized radical cation of the enol form of the dione. The formation and decay of this species can be monitored to understand its reactivity. The bimolecular rate constants for the reaction of various oxidizing radicals with 1,3-diphenylpropane-1,3-dione have been measured, providing a quantitative measure of its free-radical scavenging ability. ias.ac.in
Table 1: Bimolecular Rate Constants for the Reaction of Oxidizing Radicals with 1,3-diphenylpropane-1,3-dione in Aqueous Solution
| Oxidizing Radical | Rate Constant (M⁻¹s⁻¹) | Transient Absorption (λmax) | Reference |
| •OH | Data not specified | ~360 nm | ias.ac.in |
| N₃• | Data not specified | Not specified | ias.ac.in |
| CCl₃O₂• | Data not specified | Not specified | ias.ac.in |
This interactive table summarizes the kinetic data for the reactions of 1,3-diphenylpropane-1,3-dione with various radical species as determined by pulse radiolysis. The data highlights the efficiency of the dione in scavenging free radicals.
Insights from Laser Flash Photolysis Studies on a Diazo Analog
Laser flash photolysis (LFP) is another powerful technique used to study short-lived intermediates in photochemical reactions. While direct LFP studies on this compound were not found, extensive research on 2-diazo-1,3-diphenyl-1,3-propanedione (B1204233) provides a valuable model for the behavior of related dicarbonyl compounds upon excitation. nih.gov
Photolysis of this diazo compound is presumed to proceed through a short-lived carbene intermediate. This carbene can then undergo a Wolff rearrangement to form a more stable ketene (B1206846). nih.gov LFP experiments have been instrumental in detecting these transient species. For instance, in the presence of amines, ketene ylides have been observed as reaction intermediates. nih.gov
A particularly interesting finding from the LFP of 2-diazo-1,3-diphenyl-1,3-propanedione is the observation of an unusually long-lived triplet state of the parent diazo compound, with a lifetime of several microseconds. nih.gov This is atypical for diazo compounds and suggests a complex excited-state manifold. However, it was determined that this triplet state is not a precursor to the ketene, which must be formed from the excited singlet state fragmentation of the diazo compound. nih.gov
Table 2: Transient Species and Lifetimes Observed in the Laser Flash Photolysis of 2-diazo-1,3-diphenyl-1,3-propanedione
| Transient Species | Method of Detection | Observed Lifetime | Precursor | Reference |
| Triplet State (of diazo compound) | Transient Absorption | Several microseconds | Excited Singlet State | nih.gov |
| Carbene | Inferred Intermediate | Short-lived | Excited Singlet State | nih.gov |
| Ketene | Inferred Intermediate | Long-lived | Carbene (via Wolff Rearrangement) | nih.gov |
| Ketene Ylides | Transient Absorption | Not specified | Ketene + Amines | nih.gov |
This interactive table outlines the key transient intermediates identified during the laser flash photolysis of a diazo analog of the target compound. The lifetimes and precursors of these species provide a detailed picture of the photochemical reaction mechanism.
These studies on closely related compounds strongly suggest that the chemical reactivity of this compound would also be characterized by the formation of radical cations under oxidative conditions and potentially carbenic or ketenic intermediates if a suitable precursor were used in photochemical reactions. The gem-dimethyl substitution on the C2 carbon would likely enhance the stability of any radical or carbocationic character at this position, which could influence the rates and pathways of subsequent reactions.
Coordination Chemistry and Metal Complexes of 2,2 Dimethyl 1,3 Diphenylpropane 1,3 Dione
Ligand Design Principles and Coordination Modes of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione[4][8][9][13].
Chelation Properties of β-Diketones in Transition Metal and Lanthanide Chemistry
β-Diketones are classic chelating ligands in coordination chemistry, known for forming stable complexes with most metal ions. wikipedia.orgresearchgate.net In transition metal chemistry, they readily form neutral complexes with M(II) and M(III) ions, such as [M(β-diketonate)₂] and [M(β-diketonate)₃]. These complexes often exhibit octahedral or square planar geometries, depending on the metal ion and its electronic configuration.
In lanthanide chemistry, the larger ionic radii of the lanthanide ions (Ln³⁺) allow for higher coordination numbers, typically ranging from 7 to 9. Consequently, lanthanide β-diketonate complexes often have the general formula [Ln(β-diketonate)₃(H₂O)n], where n can be 1 or 2, or they can form anionic complexes like [Ln(β-diketonate)₄]⁻. The steric bulk of the β-diketone ligand plays a crucial role in determining the final coordination number and geometry of the lanthanide complex. nih.govresearchgate.net The coordination of these ligands to lanthanide ions can also enhance their luminescence properties. researchgate.net
Structural Diversity in Metal-2,2-dimethyl-1,3-diphenylpropane-1,3-dione Complexes
The structural diversity of metal complexes with this compound is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the steric constraints imposed by the bulky dimethyl groups. nih.govnih.gov While specific crystal structures for complexes of this particular ligand are not widely reported, the principles of coordination chemistry allow for the prediction of their structural features.
The steric hindrance from the gem-dimethyl group is expected to favor the formation of complexes with lower coordination numbers compared to those with less substituted β-diketones. For example, with transition metals, four-coordinate tetrahedral or square planar complexes might be more prevalent than six-coordinate octahedral complexes. In the case of lanthanides, the bulky ligand may prevent the coordination of a large number of solvent molecules, leading to complexes with lower coordination numbers than typically observed for these elements. The interplay between the metal ion's preferred coordination geometry and the steric demands of the ligand can lead to a rich variety of structural motifs. researchgate.netrsc.org
Synthesis and Advanced Characterization of Metal-2,2-dimethyl-1,3-diphenylpropane-1,3-dione Complexes
The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an organic solvent. wikipedia.org The reaction is often carried out in the presence of a weak base to facilitate the deprotonation of the ligand and the formation of the metal chelate. prepchem.com For instance, the synthesis of a copper(II) complex could be achieved by reacting the ligand with a copper(II) salt, such as copper(II) acetate, in a solvent like ethanol (B145695) or methanol. prepchem.com
Advanced characterization of these complexes relies on a combination of spectroscopic and analytical techniques.
Table 1: Advanced Characterization Techniques for Metal-2,2-dimethyl-1,3-diphenylpropane-1,3-dione Complexes
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the coordination of the ligand to the metal and provide information about the symmetry of the complex in solution. For paramagnetic complexes, NMR can be used to probe the magnetic properties. biointerfaceresearch.com |
| Infrared (IR) Spectroscopy | The C=O and C=C stretching frequencies in the IR spectrum are sensitive to coordination. A shift in these bands upon complexation provides evidence of ligand binding. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |
| Mass Spectrometry | Provides the mass-to-charge ratio of the complex, confirming its molecular weight. |
Spectroscopic and Magnetic Properties of Metal-2,2-dimethyl-1,3-diphenylpropane-1,3-dione Chelates (excluding basic identification)
The spectroscopic and magnetic properties of metal-2,2-dimethyl-1,3-diphenylpropane-1,3-dione chelates are determined by the nature of the central metal ion and the ligand field it experiences.
Spectroscopic Properties: The electronic absorption spectra of these complexes are expected to be dominated by intense π-π* transitions within the aromatic rings of the ligand and n-π* transitions associated with the carbonyl groups. In the case of transition metal complexes, d-d transitions may be observed, although they are often weak and can be obscured by more intense charge-transfer bands. For lanthanide complexes, the characteristic sharp absorption bands corresponding to f-f transitions of the lanthanide ion may be observed. researchgate.net
Magnetic Properties: The magnetic properties of these complexes are highly dependent on the electronic configuration of the metal ion. Complexes with diamagnetic metal ions such as Zn(II) will be diamagnetic. In contrast, complexes with paramagnetic metal ions, such as Cu(II), Mn(II), or lanthanides like Gd(III), will exhibit magnetic moments arising from their unpaired electrons. researchgate.net The study of the temperature dependence of the magnetic susceptibility can provide insights into the electronic structure of the metal ion and any magnetic interactions between metal centers in polynuclear complexes. nih.govrsc.org
Reactivity and Catalytic Activity of Coordinated this compound Systems
Metal β-diketonate complexes are well-known for their catalytic activity in a variety of organic transformations. The coordinated this compound systems are expected to exhibit similar reactivity. The steric bulk of the ligand can play a significant role in modulating the catalytic activity and selectivity of the metal center.
Potential catalytic applications include:
Lewis Acid Catalysis: The metal center in these complexes can act as a Lewis acid to catalyze reactions such as aldol (B89426) condensations, Michael additions, and Diels-Alder reactions.
Oxidation Catalysis: Transition metal complexes of this ligand could be employed as catalysts for the oxidation of various organic substrates, such as alcohols and alkenes.
Polymerization: Some metal β-diketonate complexes are known to be effective initiators for ring-opening polymerization of cyclic esters and for the polymerization of olefins.
The reactivity of these complexes can also be exploited for the synthesis of more complex molecular architectures. For example, the coordinated ligand can undergo further reactions, or the complex can serve as a building block for the construction of coordination polymers or metal-organic frameworks. nih.gov
Computational and Theoretical Studies of 2,2 Dimethyl 1,3 Diphenylpropane 1,3 Dione
Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione
No specific quantum chemical calculations detailing the electronic structure and reactivity of this compound were found.
In general, such studies would involve using methods like Hartree-Fock (HF) or post-Hartree-Fock methods to calculate the molecule's properties. These calculations would aim to determine:
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.
Electron Density Distribution: To identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Dipole Moment and Polarizability: To understand the molecule's interaction with electric fields and solvents.
Reactivity Descriptors: Such as hardness, softness, and electrophilicity index, derived from the orbital energies to quantify reactivity.
Density Functional Theory (DFT) Applications for Elucidating Reaction Pathways and Intermediates for this compound
Specific DFT studies on the reaction pathways and intermediates of this compound are not available in the searched literature.
DFT is a widely used computational method to investigate chemical reactions. mdpi.com For a 1,3-dione, DFT applications would typically focus on:
Mapping Potential Energy Surfaces: To identify transition states and intermediates for reactions such as enolate formation, aldol (B89426) reactions, or cycloadditions. mdpi.com
Calculating Activation Energies: To predict the feasibility and rate of different reaction pathways. mdpi.com
Investigating Reaction Mechanisms: To provide a step-by-step understanding of how the molecule reacts with other reagents, for instance, in cycloaddition reactions. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis of this compound and its Molecular Aggregates
There were no specific molecular dynamics (MD) simulations or conformational analyses found for this compound.
MD simulations are used to study the time-dependent behavior of molecules and their assemblies. nih.gov A study on this compound would likely explore:
Conformational Landscape: Identifying the most stable three-dimensional arrangements (conformers) of the molecule. This would involve analyzing the rotational freedom around the single bonds, particularly the orientation of the two phenyl groups relative to the dicarbonyl core.
Solvent Effects: Simulating how the molecule behaves in different solvents to understand its solubility and the solvent's influence on its conformation.
Intermolecular Interactions: In studies of molecular aggregates, simulations would reveal how multiple molecules of this compound interact with each other, which is important for understanding its solid-state properties and crystal packing.
Theoretical Insights into Tautomerism and Intramolecular Processes in this compound Systems
While specific computational studies on the tautomerism of this compound are absent from the search results, a fundamental theoretical insight can be derived from its structure.
Keto-enol tautomerism is a common process in 1,3-dicarbonyl compounds, where a proton migrates from the carbon atom situated between the two carbonyl groups (the α-carbon) to one of the carbonyl oxygens, resulting in an enol form. libretexts.org This equilibrium is often stabilized by the formation of an intramolecular hydrogen bond in the enol tautomer. libretexts.org
However, in This compound , the central α-carbon is substituted with two methyl groups. This means it lacks the acidic α-hydrogens necessary for the conventional keto-enol tautomerization process to occur. doubtnut.comaskfilo.com Therefore, unlike its parent compound 1,3-diphenylpropane-1,3-dione (B8210364), this compound is theoretically expected to exist exclusively in the diketo form and not exhibit significant keto-enol tautomerism under normal conditions.
Applications in Advanced Materials and Catalysis Involving 2,2 Dimethyl 1,3 Diphenylpropane 1,3 Dione
Role of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione in Polymer Chemistry and Functional Materials
The integration of this compound and its derivatives into polymeric structures offers a pathway to materials with tailored properties. Its robust chemical nature and ability to be chemically modified make it a valuable precursor in the synthesis of functional polymers.
While direct polymerization of the dione (B5365651) is not common, its derivatives, particularly the corresponding diol, 2,2-dimethyl-1,3-propanediol, are utilized in creating polymers with specific characteristics. For instance, this diol can be copolymerized with monomers like ε-caprolactone through ring-opening polymerization to produce polymers with varying molecular weights. researchgate.net The properties of the resulting poly(urethane-ester) materials, such as melting point and viscosity, can be tuned by adjusting the ratio of the comonomers. researchgate.net The dione itself acts as a key precursor, which would be reduced to the diol before its incorporation into the polymer backbone. This synthetic route allows for the introduction of its rigid, dimethyl-substituted propane core into polymer chains, potentially enhancing thermal stability and modifying mechanical properties.
As a precursor in material synthesis, this compound can be employed in methods like the sol-gel process. Although specific examples involving this exact dione are not extensively documented, β-diketones, in general, are used to form metal-organic complexes that can serve as nodes in metal-organic frameworks (MOFs) or as precursors for metal oxide nanoparticles. The dione can chelate with metal alkoxides, modifying their reactivity and hydrolysis rates during the sol-gel process, which influences the structure and properties of the final ceramic or glass material.
Catalytic Applications of this compound and its Metal Complexes
The ability of 1,3-diketones to form stable chelate complexes with a wide range of metal ions is central to their use in catalysis. researchgate.net These metal complexes can function as active catalysts in various organic transformations.
Ligands derived from 1,3-diketones are crucial in both homogeneous and heterogeneous catalysis due to their strong electron-donating capabilities. hector-fellow-academy.de When this compound acts as a ligand, it can form stable complexes with transition metals like palladium, rhodium, and vanadium. researchgate.netresearchgate.netnih.gov These complexes can be employed as homogeneous catalysts, dissolving in the reaction medium to facilitate reactions such as carbon-carbon bond formation. For example, palladium complexes with structurally similar ligands have been shown to be effective homogeneous catalysts in Mizoroki-Heck reactions. researchgate.net
The electronic and steric properties of the catalyst can be fine-tuned by modifying the substituents on the diketone ligand. hector-fellow-academy.de The dimethyl group in this compound provides steric bulk that can influence the selectivity of the catalytic reaction. For heterogeneous applications, these metal complexes can be immobilized on solid supports, which simplifies catalyst recovery and reuse. Numerous reduction methods, including homogeneous and heterogeneous hydrogenation, have been developed for the stereoselective synthesis of 1,3-diols from 1,3-diketones. acs.org
| Catalysis Type | Description | Potential Role of this compound |
| Homogeneous | The catalyst is in the same phase as the reactants. | Forms soluble metal complexes that can catalyze reactions like C-C bond formation (e.g., Mizoroki-Heck). researchgate.net |
| Heterogeneous | The catalyst is in a different phase from the reactants. | Metal complexes can be anchored to solid supports, allowing for easier separation and recycling. acs.org |
Catalyst deactivation is a critical issue in industrial processes, leading to a loss of activity and selectivity over time. scispace.com Deactivation can occur through several mechanisms, including poisoning, fouling (coking), and thermal degradation (sintering). sustainability-directory.comchemcatbio.org
In reactions where diketones or their derivatives are present, either as reactants, ligands, or byproducts, they can contribute to deactivation. For instance, unwanted byproducts can deposit on the catalyst surface, blocking active sites—a process known as fouling. sustainability-directory.com Strong chemisorption of species onto catalytic sites can lead to poisoning, where the active sites are rendered unavailable for the desired reaction. chemcatbio.org Thermal degradation can cause the catalyst's active particles to clump together, reducing the effective surface area. sustainability-directory.com Understanding these pathways is essential for designing more robust catalysts and optimizing reaction conditions to extend catalyst lifetime.
| Deactivation Mechanism | Description | Relevance to Diketone Systems |
| Poisoning | Strong chemisorption of impurities or byproducts on active sites. sustainability-directory.com | Degradation products of the diketone ligand or reaction byproducts could act as poisons. |
| Fouling/Coking | Physical deposition of substances (e.g., carbon) on the catalyst surface and in pores. sustainability-directory.com | Insoluble byproducts or polymers derived from the diketone could physically block active sites. |
| Thermal Degradation | Structural changes in the catalyst due to high temperatures, such as sintering of metal particles. sustainability-directory.com | The stability of the metal-diketonate complex at high temperatures is crucial to prevent degradation. |
Advanced Optical and Electronic Materials Derived from this compound
Metal complexes of β-diketones are widely investigated for their unique optical and electronic properties. The ligands can significantly influence the photophysical characteristics of the metal center, leading to applications in areas such as light-emitting devices and sensors.
Complexes of 1,3-diketones with lanthanide ions, for example, are known for their strong fluorescence. researchgate.net The diketone ligand can act as an "antenna," absorbing light energy and efficiently transferring it to the metal ion, which then emits light at a characteristic wavelength. This process, known as the antenna effect, is fundamental to the development of highly luminescent materials. The parent compound, 1,3-diphenylpropane-1,3-dione (B8210364) (dibenzoylmethane), is used in complexes for such applications. sigmaaldrich.com It is anticipated that this compound could be used to create similar materials, with its specific substituents potentially tuning the electronic properties and influencing the resulting optical performance. These materials are candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.
Insufficient Information Available to Generate the Requested Article
Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is a lack of specific research on its applications in advanced materials and catalysis as outlined in the user's request. Searches for the compound's luminescent properties, use in optoelectronic devices, role in supramolecular assemblies, and applications in quantum information processing did not yield sufficient detailed findings to construct a scientifically accurate and thorough article on these specific topics.
The available literature primarily focuses on the parent compound, 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane), and its various derivatives. While this body of research is extensive, it does not provide the specific data required to address the unique characteristics and potential applications that would arise from the dimethyl substitution at the 2-position of the propane chain.
Therefore, to adhere to the strict requirements of focusing solely on "this compound" and to maintain scientific accuracy, the requested article cannot be generated at this time. Further experimental research on this specific compound is needed to provide the necessary data for a comprehensive review of its applications in the specified fields.
Future Research Directions and Emerging Trends for 2,2 Dimethyl 1,3 Diphenylpropane 1,3 Dione
Exploration of Novel Synthetic Pathways and Methodologies
Future research will likely focus on developing more efficient and versatile methods for synthesizing 2,2-dimethyl-1,3-diphenylpropane-1,3-dione and its derivatives. The presence of a quaternary carbon center makes its synthesis challenging compared to simpler β-diketones.
Key Research Areas:
Advanced Condensation Reactions: While classical Claisen condensation is a standard method for β-diketone synthesis, its efficiency can be limited for producing sterically hindered products. Future work could adapt modern methodologies that utilize hindered acid chlorides and ketone enolates in non-coordinating solvents to improve yields and substrate scope. nih.gov An improved synthesis for dipivaloylmethane, another sterically hindered β-diketone, achieved a 90% yield using such a strategy, suggesting a promising route for analogous compounds. nih.gov
Catalytic Approaches: The development of catalytic methods for constructing quaternary carbons is a major area of contemporary organic chemistry. unc.edusemanticscholar.orgnih.gov Research into transition metal-catalyzed reactions, such as palladium-catalyzed hydroalkylation of substituted olefins or enantioselective allylic alkylation, could provide novel pathways to the core structure of this compound. nih.gov
Functionalization and Derivatization: Beyond the synthesis of the core structure, future efforts will explore novel derivatization techniques. For instance, methodologies for the direct difluorination of 1,3-diketones at the 2-position using elemental fluorine and a mediating agent like quinuclidine have been recently developed. nih.govresearchgate.net Applying such electrophilic substitution reactions to derivatives of this compound could yield new compounds with tailored electronic properties.
Investigation of Undiscovered Reactivity Patterns and Advanced Mechanistic Studies
The gem-dimethyl substitution at the α-carbon of this compound prevents enolization, a key feature that governs the reactivity of most β-diketones. This structural constraint is expected to lead to unique reactivity patterns that are ripe for investigation.
Key Research Areas:
Steric Influence on Reactivity: The steric bulk of the dimethyl group can insulate the carbonyl carbons from nucleophilic attack, potentially stabilizing reactive intermediates that are otherwise transient. morressier.com This could allow for the isolation and characterization of novel organometallic species and provide deeper mechanistic insights into reactions involving β-diketonate ligands. morressier.comproquest.com
Mechanistic Probing of Catalytic Cycles: Sterically hindered β-diketonates are being explored as ligands in base metal catalysis (e.g., iron, copper, cobalt). morressier.comrsc.org Because these bulky ligands can prevent the formation of exhaustively ligated metal centers and protect against typical decomposition pathways, they offer a unique platform to isolate and study putative catalytic intermediates. morressier.comproquest.com Future mechanistic studies using this compound as a ligand could help elucidate long-disputed reaction mechanisms in cross-coupling and other transformations. morressier.comproquest.com
Photochemical and Electrochemical Behavior: The parent compound, dibenzoylmethane, is known to participate in electron transfer reactions. sigmaaldrich.com Advanced mechanistic studies should investigate how the electronic and steric properties of the 2,2-dimethyl derivative influence its redox potentials and photochemical reactivity. The absence of an enolizable proton could significantly alter its behavior in radical-anion chain mechanisms.
Design and Synthesis of Next-Generation Functional Materials
The unique structural and electronic properties of this compound make it an attractive building block for the design of advanced functional materials. Its inability to enolize and its steric profile can be leveraged to create materials with enhanced stability and novel functionalities.
Key Research Areas:
Metal-Organic Frameworks (MOFs): β-diketones are versatile ligands for constructing MOFs. mdpi.comresearchgate.netresearchgate.netnih.gov The rigidity and defined coordination geometry of this compound could be exploited to synthesize robust MOFs with tailored pore sizes and functionalities. These materials could find applications in gas storage, separation, and heterogeneous catalysis. mdpi.com The steric hindrance may influence the dimensionality and connectivity of the resulting coordination polymers. nih.gov
Luminescent Materials and Sensors: Metal complexes of β-diketones, such as those with oxovanadium or other transition metals, often exhibit interesting photophysical properties. nih.gov Future research could focus on synthesizing complexes of this compound and evaluating their potential in luminescent materials for applications in sensing and optical devices. The parent compound, dibenzoylmethane, has been incorporated into PVC-membrane optical sensors, suggesting a viable path for its dimethylated analog. sigmaaldrich.com
Polymer Additives: Dibenzoylmethane is used as a heat stabilizer in polymers. fishersci.ca The 2,2-dimethyl derivative could be investigated for similar or enhanced properties. Its steric bulk might improve solubility and compatibility with polymer matrices, while its altered electronic properties could lead to improved performance as a stabilizer or other functional additive.
Interdisciplinary Research Integrating this compound with Other Scientific Disciplines
The potential applications of this compound extend beyond traditional chemistry, offering exciting opportunities for interdisciplinary collaboration.
Key Research Areas:
Medicinal Chemistry and Chemical Biology: The parent compound, dibenzoylmethane, is a minor constituent of licorice and has been shown to inhibit tumorigenesis in animal models. fishersci.ca Derivatives of 1,3-diphenylpropane have also been synthesized and evaluated as cytotoxic agents against cancer cell lines. nih.govresearchgate.net A key future direction is the synthesis and biological evaluation of this compound and its derivatives. The gem-dimethyl group could alter the molecule's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to new therapeutic agents.
Biocatalysis: While chemical synthesis of sterically hindered molecules can be complex, biocatalysis offers a powerful alternative. Future research could explore the use of enzymes, such as ketoreductases or 'ene'-reductases, to synthesize or modify this compound and related structures stereoselectively. nih.govprinceton.edu This could provide access to chiral building blocks for pharmaceuticals and other fine chemicals.
Materials Science and Engineering: Collaboration with materials scientists could lead to the incorporation of this compound into advanced composites, coatings, and electronic devices. Its role as a ligand in creating novel metal complexes or as a monomer in specialty polymers could be explored to develop materials with unique thermal, optical, or mechanical properties.
Q & A
What are the common synthetic routes for preparing 2,2-dimethyl-1,3-diphenylpropane-1,3-dione, and what factors influence reaction yields?
Basic Synthesis Methodology
The compound is typically synthesized via fluorination or substitution reactions of 1,3-diketone precursors. For example, fluorination using Selectfluor in acetonitrile (MeCN) achieves high yields of monofluorinated derivatives, while fluorine gas under similar conditions leads to undesired side products like tars due to overfluorination or decomposition . Substitution reactions with phosphorus halides (e.g., PCl₃) in toluene, catalyzed by triethylamine, also yield structurally diverse derivatives, with reaction times and stoichiometry critically affecting purity .
How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Advanced Structural Analysis
Single-crystal X-ray diffraction is pivotal for confirming stereochemistry and bond configurations. For instance, the monoclinic polymorph of a related diketone derivative (C22H18N2O3) was resolved in space group P21/c with unit cell parameters a = 12.3045 Å, b = 11.055 Å, and β = 113.683°, enabling precise determination of hydrogen bonding and π-stacking interactions . This technique is essential for validating computational models and resolving discrepancies in NMR or mass spectrometry data.
Why do fluorination reactions of this compound exhibit divergent outcomes under varying conditions?
Mechanistic and Data Contradiction Analysis
Fluorination efficiency depends on the electrophilic fluorinating agent and solvent. Selectfluor in MeCN selectively monofluorinates the diketone at the α-position (δF −189.9 ppm), whereas fluorine gas in the same solvent fails due to poor solubility and uncontrolled reactivity, forming non-isolable tars . Advanced mechanistic studies using ¹⁹F NMR and DFT calculations are recommended to elucidate intermediate stabilization and transition states.
What biological activities are associated with this compound, and how are these assessed experimentally?
Basic Bioactivity Profiling
The compound’s β-diketone core is linked to anti-mutagenic and anti-cancer properties, as observed in structurally similar dibenzoylmethane derivatives. In vitro assays (e.g., cytotoxicity screening against prostate cancer cells) require careful control of stereochemistry and purity, validated via HPLC and LC-MS . Toxicity profiles should be evaluated using OECD guidelines, though current data gaps necessitate further in vivo studies .
How does the keto-enol tautomerism of this diketone influence its reactivity in organometallic reactions?
Advanced Reactivity Studies
The equilibrium between keto and enol forms dictates nucleophilic/electrophilic behavior. For example, enol stabilization via intramolecular hydrogen bonding enhances reactivity in Claisen-Schmidt condensations or chelation with transition metals (e.g., Cu²⁺). Spectroscopic titration (UV-Vis, IR) and kinetic studies under varying pH/temperature conditions can quantify tautomeric ratios and their impact on reaction pathways .
What strategies mitigate side reactions during the synthesis of fluorinated derivatives?
Methodological Optimization
To avoid overfluorination:
- Use Selectfluor over F₂ gas for controlled monofluorination .
- Employ low temperatures (0–5°C) and inert atmospheres to suppress radical pathways.
- Monitor reaction progress via ¹⁹F NMR (e.g., δF −102.7 ppm for difluorinated products) .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to isolate stable products .
How are computational methods applied to predict the physicochemical properties of this compound?
Advanced Computational Modeling
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict dipole moments, frontier molecular orbitals, and electrostatic potential surfaces, which correlate with solubility and reactivity. Molecular dynamics simulations further assess interactions in solvent environments, aiding in crystallography condition optimization .
What are the challenges in characterizing tautomeric forms using spectroscopic techniques?
Data Interpretation and Validation
Keto-enol tautomerism complicates NMR and IR analysis due to dynamic equilibria. Strategies include:
- Low-temperature ¹H NMR to "freeze" tautomeric states.
- Deuterium exchange experiments to identify enolic -OH protons.
- X-ray crystallography for definitive structural assignment .
How does substituent variation on the phenyl rings affect the compound’s electronic properties?
Structure-Activity Relationship (SAR) Studies
Electron-withdrawing groups (e.g., -NO₂) at para positions increase diketone electrophilicity, enhancing fluorination yields. Conversely, electron-donating groups (e.g., -OCH₃) stabilize enol forms, altering chelation behavior. UV-Vis spectroscopy and cyclic voltammetry quantify these effects experimentally .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Laboratory Safety
While specific toxicity data are limited, general precautions include:
- Use of gloves and goggles to prevent skin/eye contact.
- Fume hoods for reactions involving volatile solvents (MeCN, toluene).
- Waste disposal via halogenated organic waste streams, particularly for fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
